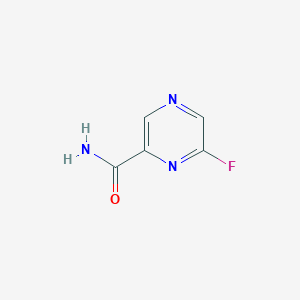

6-Fluoro-pyrazine-2-carboxylic acid amide

Description

Molecular Classification and Nomenclature

6-Fluoro-pyrazine-2-carboxylic acid amide belongs to the pyrazinecarboxamide class of compounds, representing a fluorinated derivative of the fundamental pyrazine-2-carboxamide structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is officially designated as 6-fluoropyrazine-2-carboxamide. Alternative nomenclature systems have produced several synonymous designations, including 2-Pyrazinecarboxamide, 6-fluoro- according to the 9th Collective Index naming conventions. The Chemical Abstracts Service has assigned this compound the registry number 356783-47-6, providing a unique identifier for database searches and regulatory documentation.

The molecular structure can be described using multiple chemical notation systems that capture its essential structural features. The Simplified Molecular Input Line Entry System representation is documented as C1=C(N=C(C=N1)F)C(=O)N, which systematically describes the connectivity and functional group arrangements. The International Chemical Identifier provides a more detailed structural description as InChI=1S/C5H4FN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10), capturing the complete molecular architecture including stereochemical information. These standardized notation systems facilitate accurate chemical communication and database storage across different scientific platforms and regulatory agencies.

The compound exhibits characteristic properties of fluorinated aromatic heterocycles, with the presence of two nitrogen atoms in the six-membered ring conferring additional chemical reactivity compared to simple aromatic systems. The carboxamide functional group at the 2-position introduces hydrogen bonding capabilities and moderate polarity, while the fluorine substituent at the 6-position significantly influences the electronic distribution within the aromatic system. This combination of structural features places the compound within the broader category of bioactive heterocycles that have found applications in pharmaceutical research and development.

Historical Development and Discovery Context

The discovery and development of this compound is intrinsically linked to the broader research efforts in antiviral drug discovery, particularly within the context of influenza treatment development. The compound emerged as a structural component during extensive screening programs conducted by pharmaceutical research institutions, where approximately 30,000 synthesized compounds were evaluated for various therapeutic activities including antiviral, antibacterial, anti-inflammatory, and nervous system applications. The systematic exploration of pyrazine derivatives represented a strategic approach to identifying novel antiviral agents that could overcome the limitations of existing therapeutic options.

The compound's identification as a significant chemical entity occurred through structure-activity relationship studies that examined the effects of various substituents on the pyrazine core structure. Research efforts focused on optimizing three critical parameters: viral selectivity, metabolic stability, and oral absorption properties. The introduction of fluorine at the 6-position of the pyrazine ring emerged from systematic substitution studies that evaluated positions 2 through 6 on the pyrazine core, along with various combinations of functional group modifications. These optimization efforts were guided by the understanding that fluorine incorporation could significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

The compound's formal documentation in chemical databases occurred in 2007, when it was first registered in major chemical information systems. Subsequent modifications and updates to its chemical profile have continued through 2025, reflecting ongoing research interest and analytical characterization efforts. The compound has been classified within multiple chemical categories, including its designation as a per- and polyfluoroalkyl substance, highlighting its environmental and regulatory significance beyond its pharmaceutical applications.

Position in Fluorinated Pyrazine Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated pyrazine chemistry, representing both a synthetic intermediate and a compound of independent chemical interest. The incorporation of fluorine into pyrazine structures has been recognized as a valuable strategy for modulating chemical and biological properties, with selective fluorination methods being developed specifically for aminopyrazine derivatives. Research has demonstrated that pyrazines can undergo nucleophilic fluorination reactions, while aminopyrazines activated by amino groups can participate in electrophilic halogenation processes.

The compound exemplifies the successful application of fluorination chemistry to heterocyclic systems, where the strategic placement of fluorine atoms can dramatically alter molecular properties. In the context of 2-aminopyrazine derivatives, fluorination reactions have been shown to proceed with excellent chemoselectivity and high regioselectivity, typically favoring the 5-position in 5-fluoro-2-aminopyrazines. However, the 6-fluorinated variant represented by this compound demonstrates the ability to access alternative regioisomers through appropriate synthetic strategies.

Advanced synthetic methodologies have been developed for the preparation of complex fluorinated pyrazine structures, including multi-step cross-coupling approaches that enable the sequential introduction of different functional groups. These methods have demonstrated the ability to construct tetraarylpyrazines through modular synthetic approaches, starting from halogenated pyrazine precursors and employing selective cross-coupling reactions. The fluorinated pyrazine framework serves as a versatile platform for further structural elaboration, with the fluorine substituent providing both electronic activation and steric influence that can direct subsequent chemical transformations.

The compound's classification within fluorinated organic chemistry extends to its environmental and regulatory considerations, as fluorinated compounds often exhibit enhanced persistence and bioaccumulation potential. This classification has important implications for chemical handling, disposal, and regulatory compliance, particularly in jurisdictions with specific regulations governing per- and polyfluoroalkyl substances.

Relationship to Favipiravir Structure

This compound exhibits a direct structural relationship to favipiravir, serving as a key structural component and synthetic intermediate in the broader context of antiviral drug development. Favipiravir, systematically known as 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, represents the parent therapeutic compound from which this structural analog is derived. The relationship between these compounds can be understood through the lens of medicinal chemistry structure-activity relationships, where systematic structural modifications are employed to optimize therapeutic properties.

The compound is specifically identified as "Des-(3,4-dihydrogen-3-oxo) Favipiravir," indicating its derivation through the removal of specific functional groups from the parent favipiravir structure. This structural modification eliminates the 3-hydroxy group that is characteristic of favipiravir, resulting in a simplified pyrazine framework that retains the essential 6-fluoro and 2-carboxamide functionalities. Such structural simplification studies are commonly employed in medicinal chemistry to understand the minimum structural requirements for biological activity and to identify potential metabolites or synthetic intermediates.

In the context of pharmaceutical development, this compound has been identified as Favipiravir Impurity 38, indicating its presence as a process-related impurity in the manufacturing or degradation of the parent drug compound. This classification requires careful analytical characterization and quantification to ensure pharmaceutical quality standards are maintained. The compound's identification and characterization as a related substance is essential for regulatory compliance and quality control in pharmaceutical manufacturing processes.

The structural relationship extends to the mechanism of action considerations, where favipiravir functions as a broad-spectrum antiviral agent through selective inhibition of viral ribonucleic acid-dependent ribonucleic acid polymerase. The compound undergoes intracellular phosphoribosylation to form favipiravir ribofuranosyl-5'-triphosphate, which is recognized as a substrate by viral polymerases. While this compound lacks the 3-hydroxy group necessary for this phosphoribosylation pathway, its structural similarity suggests potential for related biological interactions or serving as a metabolic precursor in related biochemical pathways.

| Property | This compound | Favipiravir |

|---|---|---|

| Molecular Formula | C5H4FN3O | C5H4FN3O2 |

| Molecular Weight | 141.10 g/mol | 157.10 g/mol |

| Chemical Abstracts Service Number | 356783-47-6 | 259793-96-9 |

| 3-Position Substituent | Hydrogen | Hydroxy |

| 6-Position Substituent | Fluoro | Fluoro |

| 2-Position Substituent | Carboxamide | Carboxamide |

Propriétés

IUPAC Name |

6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWULEHIEUIJINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 6-fluoropyrazine-2-carboxamide is the TGR5 receptor . TGR5, also known as GPBAR1, is a G-protein-coupled receptor that is widely expressed in many tissues including the gall bladder, liver, intestine, pancreas, and spleen. It is emerging as an important and promising target for the treatment of non-alcoholic steatohepatitis, type 2 diabetes mellitus (T2DM), and obesity.

Mode of Action

6-fluoropyrazine-2-carboxamide acts as an RNA polymerase inhibitor . It has been shown to have potent inhibitory activity against RNA viruses in vitro and in vivo. The compound interacts with its target, the RNA polymerase, and inhibits its function, thereby preventing the replication of RNA viruses.

Biochemical Pathways

The activation of TGR5 by 6-fluoropyrazine-2-carboxamide has been reported to induce glucagon-like peptide-1 (GLP-1) secretion, leading to improved glucose metabolism and energy homeostasis. Activation of TGR5 can also increase cyclic adenosine monophosphate (cAMP) levels, which is recognized as an important intracellular signaling cascade.

Analyse Biochimique

Biochemical Properties

6-Fluoro-pyrazine-2-carboxylic acid amide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in metabolic pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to changes in the metabolic flux and levels of metabolites within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of an enzyme, inhibiting its activity and thereby altering the metabolic pathway it is involved in. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of the compound can lead to toxicity, affecting various organs and systems within the animal.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. For example, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to changes in the levels of these important metabolites. Additionally, it can affect the metabolic flux, altering the flow of metabolites through the pathway.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, the compound may be transported into the cell via specific transporters and then bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may allow the compound to interact with transcription factors and influence gene expression.

Activité Biologique

6-Fluoro-pyrazine-2-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula for this compound is with a CAS number of 356783-47-6. The compound features a pyrazine ring substituted with a fluorine atom and an amide functional group, which are critical for its biological activity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. It has been shown to exhibit inhibitory effects on viral replication pathways, particularly against influenza viruses and potentially SARS-CoV-2 .

Enzyme Inhibition

Similar compounds have demonstrated the ability to inhibit enzymes such as monoamine oxidase B (MAO-B) and collagen prolyl-4-hydroxylase. These interactions suggest that this compound may modulate metabolic pathways relevant to neurodegenerative diseases and fibrosis .

Antiviral Properties

This compound has been specifically noted for its antiviral properties. Studies indicate that it can inhibit the replication of influenza viruses, showcasing its potential as a therapeutic agent in treating viral infections .

Antimycobacterial Activity

Recent investigations into derivatives of pyrazine compounds, including this compound, have revealed promising antimycobacterial activity against Mycobacterium tuberculosis. Compounds derived from this structure exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against this pathogen .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation, but initial studies suggest it has favorable absorption characteristics. The compound's stability is enhanced when stored at controlled temperatures (2-8°C), which is crucial for maintaining its biological activity during research applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Fluoro-pyrazine-2-carboxylic acid amide has the molecular formula and a molecular weight of approximately 141.10 g/mol. The compound features a pyrazine ring with a fluorine atom at the 6-position and an amide functional group, which enhances its biological activity and stability. The planar structure and hydrogen bonding capabilities contribute to its reactivity and potential as an intermediate in organic synthesis .

Pharmacological Applications

Antiviral Properties

One of the most notable applications of this compound is its antiviral activity, particularly against RNA viruses. Preliminary studies indicate that it may inhibit viral replication by interfering with viral RNA synthesis or protein processing . This compound is structurally related to favipiravir, a known RNA polymerase inhibitor that has shown efficacy against various viral infections .

Antibacterial and Antifungal Activities

In addition to its antiviral properties, there is emerging evidence suggesting that this compound may exhibit antibacterial and antifungal activities. However, further research is needed to fully elucidate these effects and establish its therapeutic potential in these areas .

Synthetic Methodologies

The synthesis of this compound can be accomplished through several methods, including:

- Amidation : The initial step involves reacting pyrazine-2-carboxylic acid with appropriate amines under controlled conditions.

- Fluorination : The introduction of the fluorine atom at the 6-position can be achieved through electrophilic fluorination techniques.

- Reduction and Nitrification : These steps may also be involved depending on the specific synthetic route chosen .

The compound's synthesis is characterized by relatively high yields and mild reaction conditions, making it suitable for industrial production .

Case Studies

- Favipiravir Studies : Research has demonstrated that derivatives of this compound, such as favipiravir, exhibit potent inhibitory activity against RNA viruses in vitro and in vivo. These studies highlight its potential as a therapeutic agent during viral outbreaks .

- Antimicrobial Testing : Various derivatives have been tested against Mycobacterium tuberculosis, showing promising results with low IC50 values, indicating strong antibacterial activity while maintaining low cytotoxicity levels in human cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

The table below compares 6-fluoro-pyrazine-2-carboxylic acid amide with analogs bearing different substituents:

Key Observations :

- The 6-fluoro substituent reduces electron density in the pyrazine ring compared to the unsubstituted analog, enhancing reactivity toward electrophilic or nucleophilic agents .

- The trifluoromethyl group (CF₃) in 6-Trifluoromethyl-pyrazine-2-carboxylic acid significantly increases steric bulk and lipophilicity, making it more suitable for membrane penetration in biological systems .

HDL-Cholesterol Raising Agents

- 3-Trifluoromethyl-pyrazine-2-carboxylic Acid Amide Derivatives: These compounds (e.g., Formula I derivatives) are potent HDL-cholesterol elevators, with IC₅₀ values in the nanomolar range. The CF₃ group enhances binding affinity to lipid-modifying targets .

- However, the smaller fluorine atom may reduce target engagement compared to CF₃ derivatives .

Enzyme Inhibition

Research Findings and Implications

Fluorine vs. Trifluoromethyl : The 6-fluoro substituent offers a balance between electronic effects and steric hindrance, making it versatile for medicinal chemistry. In contrast, CF₃ derivatives excel in lipid-modulating therapies but face synthetic challenges due to their bulk .

Spectroscopic Signatures: Fluorine substitution alters vibrational modes in the pyrazine ring, providing a diagnostic tool for structural characterization .

Biological Trade-offs : Smaller substituents like fluorine may limit target engagement in enzymes like FAAH, highlighting the need for tailored functionalization .

Méthodes De Préparation

Six-Step Synthesis from 3-Amino-2-pyrazinecarboxylic Acid

A patented industrially viable method involves six key steps starting from 3-amino-2-pyrazinecarboxylic acid:

| Step | Reaction Type | Description | Key Conditions/Notes |

|---|---|---|---|

| 1 | Hydroxylation | Conversion of amino group to hydroxyl group | Reaction with sodium nitrite in inorganic acid |

| 2 | Esterification | Formation of methyl ester from carboxylic acid | Typical esterification conditions |

| 3 | Amination | Introduction of amino group | Buchwald-Hartwig coupling with protected amine |

| 4 | Nitration | Introduction of nitro group | Controlled nitration conditions |

| 5 | Reduction | Reduction of nitro group to amino group | Standard reduction protocols |

| 6 | Fluorination | Introduction of fluorine atom via diazotization and fluorination | Use of fluorinating agents under mild conditions |

This method is characterized by mild reaction conditions, relatively high yields, and suitability for industrial scale-up. However, some steps such as diazotization and demethylation have lower yields (e.g., 35% and 15% respectively), and multiple purification steps are required.

Five-Step Synthesis from 3-Aminopyrazine-2-carboxylic Acid Methyl Ester

Another efficient synthetic route involves five steps starting from 3-aminopyrazine-2-carboxylic acid methyl ester (compound A):

| Step | Reaction Type | Description | Conditions and Yields |

|---|---|---|---|

| 1 | Chlorination | Reaction of compound A with N-chlorosuccinimide (NCS) in DMF at 80°C to form compound B | Yield: 98.1%, purity 98.8% |

| 2 | Diazotization & Cuprous Chloride Substitution | Compound B treated with sodium nitrite in HCl, then cuprous chloride to form compound C | Yield: 97%, purity 79.6% |

| 3 | Fluorination | Reaction of compound C with potassium fluoride and tetrabutylammonium bromide in DMF at 80-85°C | High yield, nitrogen atmosphere |

| 4 | Acetate Treatment | Compound D reacted with sodium acetate in DMF at 75-85°C under nitrogen to form compound E | Efficient conversion |

| 5 | Hydrolysis & Isolation | Compound E hydrolyzed with aqueous lithium hydroxide, acidified, extracted to yield compound F (target) | Yield: 98%, purity 98.9% |

This method is noted for its reasonable design, operational simplicity, ease of control, and high overall yield. The use of DMF as solvent and nitrogen protection during fluorination and acetate treatment steps are critical for success.

Alternative Routes and Considerations

A longer, more complex route starting from 6-bromo-3-amino-2-pyrazinecarboxylic acid methyl ester involves methoxy substitution after diazotization, Buchwald-Hartwig amination with protected amines, demethylation, ammonolysis, and fluorination. This route suffers from low yields in key steps and requires multiple chromatographic purifications, making it less suitable for scale-up.

Amidation to form the carboxamide group can be achieved by ammonolysis of the corresponding methyl ester or acid chloride intermediates, depending on the synthetic route chosen.

Comparative Data Table of Key Preparation Steps

Research Findings and Process Optimization

The five-step method using N-chlorosuccinimide and subsequent fluorination under nitrogen atmosphere provides a high-yield, reproducible process with product purity above 98%.

The use of DMF as solvent and controlled temperature (75-85°C) during fluorination and acetate treatment steps is critical for reaction efficiency and selectivity.

The six-step method starting from 3-amino-2-pyrazinecarboxylic acid offers a shorter synthetic route with mild conditions but requires careful control of diazotization and demethylation steps to improve yields.

The longer methoxy substitution route is less favored due to low yields and operational complexity.

Q & A

Q. How to validate hydrogen-bonding networks observed in crystallography against NMR data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.